molecular formula C10H14BrN B1290865 [(2-Bromophenyl)methyl](propyl)amine CAS No. 807343-04-0

[(2-Bromophenyl)methyl](propyl)amine

Cat. No.: B1290865
CAS No.: 807343-04-0
M. Wt: 228.13 g/mol
InChI Key: KSMWUBSJLNWWPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the bromination of a phenylmethylamine precursor followed by the introduction of a propyl group. One common method involves the following steps:

    Bromination: The phenylmethylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methyl group.

    Alkylation: The brominated intermediate is then reacted with propylamine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of (2-Bromophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of (2-Hydroxyphenyl)methylamine or (2-Aminophenyl)methylamine.

    Oxidation: Formation of (2-Bromophenyl)methylketone.

    Reduction: Formation of (2-Bromophenyl)methylalcohol.

Scientific Research Applications

(2-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

(2-Bromophenyl)methylamine can be compared with other similar compounds such as:

    (2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    (2-Fluorophenyl)methylamine:

    (2-Iodophenyl)methylamine: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.

The uniqueness of (2-Bromophenyl)methylamine lies in its specific reactivity due to the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s overall properties.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMWUBSJLNWWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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